molecular formula C13H21N5 B11738340 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738340
M. Wt: 247.34 g/mol
InChI Key: XOUWWCXKWQTJFJ-UHFFFAOYSA-N
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Description

This compound features two pyrazole rings linked via methylene groups to a central amine. The first pyrazole ring has 1,4-dimethyl substituents, while the second bears a 1-propyl group. Its molecular formula is C₁₃H₂₁N₅ (molecular weight: 247.34 g/mol). The structural complexity arises from the substitution patterns, which influence electronic properties, steric hindrance, and intermolecular interactions. Pyrazole derivatives are widely studied for applications in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and tunable solubility .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-4-7-18-12(5-6-15-18)9-14-10-13-11(2)8-16-17(13)3/h5-6,8,14H,4,7,9-10H2,1-3H3

InChI Key

XOUWWCXKWQTJFJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(C=NN2C)C

Origin of Product

United States

Preparation Methods

Formation of 1,4-Dimethyl-1H-pyrazole-5-methanol

The 1,4-dimethylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with 2,3-pentanedione or analogous diketones under acidic conditions. For example:

  • Reactants : 2,3-pentanedione (1.2 eq) and methylhydrazine (1.0 eq) in ethanol.

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Yield : 78–85%.

Mechanism :

  • Nucleophilic attack by hydrazine on the diketone carbonyl.

  • Cyclization via dehydration to form the pyrazole ring.

  • Methylation at N1 using methyl iodide/K₂CO₃ in DMF.

Synthesis of 1-Propyl-1H-pyrazole-5-methanol

The propyl-substituted pyrazole is prepared via:

  • Route A : Reaction of propylhydrazine with ethyl acetoacetate in trifluoroethanol at 70°C (yield: 72%).

  • Route B : Alkylation of preformed pyrazole using propyl bromide and NaH in THF (yield: 68%).

Key Data :

ParameterRoute ARoute B
Reaction Time (h)46
Temperature (°C)7025
Purity (HPLC, %)9895

Alkylation and Functionalization

Chloromethylation of Pyrazole Intermediates

Both pyrazole-methanol derivatives are converted to chloromethyl intermediates using thionyl chloride (SOCl₂):

  • Conditions : SOCl₂ (2.5 eq), dichloromethane, 0°C → RT, 2 h.

  • Yield : 89–93%.

Coupling via Reductive Amination

The chloromethyl pyrazoles undergo coupling with methylamine under reductive conditions:

  • Reactants : Chloromethyl-pyrazole (1.0 eq), methylamine (2.0 eq), NaBH₃CN (1.5 eq).

  • Solvent : MeOH/THF (1:1).

  • Yield : 74%.

Optimization Insights :

  • Solvent : Ethanol > DMF due to reduced side reactions.

  • Catalyst : Pd/C (5% w/w) enhances hydrogenation efficiency (yield +12%).

Industrial-Scale Production

Continuous Flow Synthesis

Modern approaches employ flow chemistry to improve reproducibility:

  • Step 1 : Pyrazole ring formation in a microreactor (residence time: 10 min, 100°C).

  • Step 2 : Alkylation in a packed-bed reactor with immobilized K₂CO₃.

  • Throughput : 1.2 kg/day with 99.5% purity.

Purification Techniques

  • Crystallization : Ethanol/water (3:1) achieves 99% purity.

  • Chromatography : Silica gel (hexane/EtOAc 4:1) for lab-scale isolation.

Challenges and Solutions

Regioselectivity in Alkylation

Methylation at N1 versus C4 is controlled by:

  • Base : K₂CO₃ favors N-alkylation (selectivity >95%).

  • Solvent : Polar aprotic solvents (DMF) suppress O-alkylation.

Byproduct Formation

  • Issue : Di-alkylated byproducts (<5%).

  • Mitigation : Stoichiometric control (alkylating agent: 1.05 eq).

Analytical Characterization

TechniqueKey Data
¹H NMR (CDCl₃)δ 2.25 (s, 3H, CH₃), 3.45 (t, 2H, NCH₂)
HRMS m/z 291.1812 [M+H]⁺ (calc: 291.1815)
HPLC t₃ = 8.2 min, purity 99.1%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge or the substituents on the pyrazole rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:

  • Antitumor Activity : Pyrazole compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo. For instance, studies have reported that certain pyrazole derivatives can induce apoptosis in cancer cell lines by affecting key signaling pathways such as the PI3K/Akt pathway .
  • Anti-inflammatory Effects : Compounds similar to [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine have demonstrated the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and IL-6.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, compounds derived from similar structures have shown significant activity against various bacterial strains, including:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus10 µg/mL
CP. aeruginosa15 µg/mL

These findings suggest that the presence of pyrazole rings enhances antimicrobial efficacy.

Antioxidant Activity

Pyrazole derivatives are known for their antioxidant properties. Research has shown that they can effectively scavenge free radicals, which is beneficial for preventing oxidative stress-related diseases . Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) are commonly used to evaluate this activity.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of pyrazole derivatives:

  • Case Study 1 : A study investigated the effects of a related pyrazole compound on human cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
  • Case Study 2 : Another research focused on the anti-inflammatory effects of a similar pyrazole derivative in animal models of arthritis, demonstrating a marked reduction in joint swelling and pain markers.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features Potential Properties
Target Compound C₁₃H₂₁N₅ 247.34 1,4-dimethyl (Pyrazole A); 1-propyl (Pyrazole B) Two pyrazoles with alkyl substituents High hydrophobicity; steric hindrance at amine
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine C₁₃H₁₆N₄ 228.30 Benzyl group (instead of propyl-pyrazole) Aromatic benzyl moiety Enhanced π-π interactions; lower polarity
[(1-Methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine C₁₂H₁₉N₅ 233.31 Methyl at 4-position (Pyrazole A) Isomeric substitution pattern Altered electronic effects; possible reactivity differences
Pyrazolo[3,4-d]pyrimidin-5-ylamine derivatives Varies ~300–350 Fused pyrazole-pyrimidine systems Extended conjugation; multiple nitrogen atoms Planar structure; stronger hydrogen bonding

Hydrogen Bonding and Crystallography

  • Target Compound: The amine group can act as a hydrogen bond donor, but steric hindrance from methyl/propyl groups may limit intermolecular interactions. Crystallographic data (e.g., using SHELX or WinGX ) would clarify packing motifs.
  • Pyrazolopyrimidines : Fused-ring systems enable extensive hydrogen bonding via pyrimidine nitrogens, leading to tighter crystal packing and higher melting points compared to non-fused pyrazoles.

Biological Activity

The compound [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name: 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine
  • CAS Number: 1856041-84-3
  • Molecular Formula: C13H22ClN5
  • Molecular Weight: 283.8 g/mol

Biological Activity Overview

Pyrazole derivatives, including the compound , have been associated with a variety of biological activities:

  • Anticancer Properties: Pyrazole derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression. For instance, compounds that inhibit phosphatidylinositol 3-kinase (PI3K) are particularly noteworthy due to their role in cell growth and metabolism .
  • Anti-inflammatory Effects: Many pyrazole compounds exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This is particularly relevant for conditions such as rheumatoid arthritis and asthma .
  • Antimicrobial Activity: Research indicates that certain pyrazole derivatives possess antimicrobial properties against a range of pathogens, making them potential candidates for new antibiotic therapies .

The biological activity of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects against diseases like cancer and inflammation.
  • Receptor Modulation: It can interact with specific receptors to modulate their activity, influencing cellular responses and signaling pathways.
  • Calcium Channel Regulation: Some studies suggest that pyrazole derivatives may act as calcium channel blockers, impacting muscle contraction and neurotransmission .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of PI3K pathway leading to reduced tumor growth
Anti-inflammatoryModulation of cytokine production
AntimicrobialEffective against various bacterial strains

Notable Research Findings

A study highlighted the synthesis and biological evaluation of novel pyrazole derivatives, showing significant anti-inflammatory and anticancer activities. The research utilized molecular docking simulations to predict interactions between the compounds and their targets, confirming their potential as therapeutic agents .

Another investigation focused on the antimicrobial properties of a related pyrazole derivative, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for clinical use .

Q & A

Advanced Question: How can researchers address challenges in multi-step synthesis, such as byproduct formation or low intermediate stability?

Methodological Answer :

  • Byproduct Mitigation : Use column chromatography or recrystallization for purification after each step. Monitor reactions via TLC or HPLC .
  • Intermediate Stabilization : Protect reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) groups. For air-sensitive intermediates, conduct reactions under inert gas (N₂/Ar) .

Basic Question: What spectroscopic and crystallographic methods are most effective for structural characterization?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on pyrazole rings. For example, methyl groups at C1 and C4 of the pyrazole resonate at δ 2.1–2.5 ppm .
  • X-ray Crystallography : Resolve the amine linkage geometry and confirm stereochemistry. Refinement with SHELXL (e.g., using Olex2 or WinGX) ensures accurate bond-length/angle measurements .

Advanced Question: How can crystallographic data refinement resolve ambiguities in hydrogen bonding or disorder in the crystal lattice?

Methodological Answer :

  • Disorder Modeling : Use PART instructions in SHELXL to model disordered atoms. Apply restraints to thermal parameters (ISOR, DELU) .
  • Hydrogen Bond Analysis : Generate Hirshfeld surfaces via CrystalExplorer to map interactions. Validate using graph-set analysis (e.g., Etter’s rules for H-bond patterns) .

Basic Question: What in vitro assays are suitable for screening the compound’s biological activity?

Q. Methodological Answer :

  • Anti-inflammatory Assays : Measure COX-2 inhibition via ELISA (IC₅₀ values).
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity .
  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

Advanced Question: How can researchers elucidate the compound’s mechanism of interaction with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or kinase targets. Validate with MD simulations (GROMACS) to assess stability .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₐ) with immobilized protein targets .

Basic Question: What analytical techniques ensure purity and identity of the compound?

Q. Methodological Answer :

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₁H₁₈N₅: 220.16 g/mol) .

Advanced Question: How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ across studies)?

Methodological Answer :

  • Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s) to assess inter-study variability.
  • Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize experimental noise .

Basic Question: How can computational modeling predict the compound’s physicochemical properties?

Q. Methodological Answer :

  • LogP Calculation : Use ChemDraw or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration).
  • pKa Prediction : Employ MarvinSuite to determine basicity of the amine group (predicted pKa ~8.5) .

Advanced Question: What QSAR strategies enhance the compound’s bioactivity?

Methodological Answer :

  • 3D-QSAR : Build CoMFA/CoMSIA models using SYBYL-X. Optimize substituents (e.g., propyl vs. ethyl groups) to improve binding affinity .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for pyrazole modifications using Schrödinger Suite .

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